Phenol, p-(1-cyclohexen-1-yl)-
Description
Contextualization within Aromatic Organic Chemistry
Phenol (B47542), p-(1-cyclohexen-1-yl)- belongs to the larger class of organic compounds known as phenols, which are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. ontosight.ai This structural feature imparts properties that are distinct from aliphatic alcohols. The direct attachment of the hydroxyl group to the benzene (B151609) ring results in a system where the oxygen's non-bonded electron pairs can be delocalized into the aromatic pi-system. libguides.com This delocalization has profound effects on the compound's acidity and the reactivity of the aromatic ring.
The presence of the 1-cyclohexen-1-yl substituent at the para position of the phenol ring further refines its chemical character. ontosight.ai This alkyl group, while not as strongly activating as the hydroxyl group, does influence the electronic environment of the aromatic ring through inductive effects and hyperconjugation. The interplay between the electron-donating hydroxyl group and the alkyl substituent is a key area of interest in the study of electrophilic aromatic substitution reactions involving this molecule.
Structural Features and Influence on Reactivity
The structure of Phenol, p-(1-cyclohexen-1-yl)- is fundamental to its chemical behavior. The molecule consists of a planar benzene ring bonded to a hydroxyl group and a non-planar 1-cyclohexen-1-yl group at the para position. ontosight.ai This arrangement leads to specific steric and electronic effects that dictate its reactivity.
The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libguides.com This is due to the resonance stabilization of the intermediate carbocation (the arenium ion) when electrophilic attack occurs at these positions. The lone pairs on the oxygen atom can be donated to the ring, stabilizing the positive charge.
The 1-cyclohexen-1-yl substituent, being an alkyl group, is a weak activating group and also directs incoming electrophiles to the ortho and para positions relative to itself. However, with the para position already occupied, electrophilic attack is directed to the positions ortho to the hydroxyl group. The steric bulk of the cyclohexenyl group can also play a role, potentially hindering the approach of reactants to the adjacent ortho position.
The double bond within the cyclohexenyl ring introduces an additional site of reactivity. This alkene moiety can undergo typical electrophilic addition reactions. The proximity and electronic influence of the phenol ring can affect the regioselectivity and stereoselectivity of these reactions.
Significance in Advanced Chemical Synthesis Research
Phenol, p-(1-cyclohexen-1-yl)- and its derivatives are valuable intermediates in advanced chemical synthesis. Their utility stems from the ability to selectively functionalize different parts of the molecule—the aromatic ring, the phenolic hydroxyl group, and the cyclohexene (B86901) double bond.
Research has explored the use of related structures in various synthetic transformations. For instance, the synthesis of para-aryl phenols has been achieved through a palladium-catalyzed tandem γ-arylation/aromatization of 2-cyclohexen-1-one (B156087) derivatives with aryl bromides. acs.org This highlights the potential of cyclohexene-based structures as precursors to more complex phenolic compounds.
Furthermore, the alkylation of phenols with cyclohexene is a studied reaction, leading to the formation of cyclohexylphenols. unive.it The synthesis of Phenol, p-(1-cyclohexen-1-yl)- itself can be accomplished through methods like the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of a suitable catalyst. ontosight.ai
The reactivity of the phenolic hydroxyl group allows for the synthesis of various ethers and esters. The phenolate (B1203915) anion, formed by deprotonation of the hydroxyl group, is an effective nucleophile in Williamson ether synthesis. libguides.com This opens pathways to a wide range of derivatives with tailored properties.
Recent studies have also investigated the synthesis of aminomethylated derivatives of related p-(cyclohexenylethyl)phenol, showcasing the potential for further functionalization to create compounds with specific applications, such as antioxidants. scispace.comchemprob.org
Table of Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H14O nih.gov |
| Molecular Weight | 174.24 g/mol nih.govcymitquimica.com |
| Boiling Point | 304.6ºC at 760 mmHg chemsrc.com |
| Flash Point | 137.1ºC chemsrc.com |
| LogP | 3.34960 chemsrc.com |
| Refractive Index | 1.583 chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
709-08-0 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)phenol |
InChI |
InChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,13H,1-3,5H2 |
InChI Key |
YGEZIEXHMBTZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in Phenol Alkylation
Mechanistic Pathways of Phenol (B47542) Alkylation with Cyclohexene (B86901) and Cyclohexanol (B46403)
A crucial step in the alkylation of phenol is the generation of a reactive electrophile that can attack the electron-rich phenol ring. When cyclohexene is used, this electrophile is the cyclohexyl carbenium ion, formed through the protonation of the cyclohexene's double bond by a Brønsted acid catalyst. pnnl.govresearchgate.netunive.it Similarly, when cyclohexanol is the alkylating agent, the hydroxyl group is protonated to form an oxonium ion, which then readily eliminates a water molecule to generate the same cyclohexyl carbocation. researchgate.net This carbocation is the key intermediate that drives the subsequent electrophilic aromatic substitution.
When cyclohexanol is employed as the alkylating agent, its presence can significantly impact the reaction kinetics. In apolar solvents, cyclohexanol can form hydrogen-bonded monomers and protonated dimers at the Brønsted acid sites of the catalyst. researchgate.netresearchgate.net These protonated dimers can hinder the adsorption of cyclohexene, which may be formed from the dehydration of cyclohexanol, thereby slowing down the formation of the essential cyclohexyl carbenium ion. pnnl.govresearchgate.net This hindrance is due to the preferential formation of these dimer complexes at the acid sites, which effectively reduces the availability of the catalyst for the protonation of cyclohexene. The reaction is consequently inhibited as long as a significant concentration of cyclohexanol is present. pnnl.gov
Intramolecular Rearrangement Studies of Cyclohexyl Phenyl Ether
During the alkylation process, O-alkylation can occur, leading to the formation of cyclohexyl phenyl ether as a byproduct. It has been proposed that this ether could undergo an intramolecular rearrangement (a Fries-type rearrangement) to yield the C-alkylated products, ortho- and para-cyclohexylphenol. However, isotope scrambling experiments have shown that the intramolecular rearrangement of cyclohexyl phenyl ether does not significantly contribute to the formation of C-alkylation products under typical solid-acid catalyzed conditions. pnnl.gov While the formation of cyclohexyl phenyl ether is kinetically favored and reversible, the primary route to the desired cyclohexylphenols is the direct electrophilic attack of the cyclohexyl carbenium ion on the phenol ring. pnnl.gov
Electrophilic Aromatic Substitution in Phenol Functionalization
The alkylation of phenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. pnnl.govbyjus.com The hydroxyl group of phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.commlsu.ac.in This activation is due to the ability of the oxygen's lone pairs to delocalize into the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. byjus.com
The hydroxyl group is also an ortho, para-director, meaning it directs the incoming electrophile to the positions ortho and para to it on the aromatic ring. byjus.com This directional influence results in the preferential formation of ortho-cyclohexylphenol and para-cyclohexylphenol. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nature of the catalyst. researchgate.net Generally, the para isomer is favored due to less steric hindrance compared to the ortho position. rsc.org The mechanism proceeds by the attack of the cyclohexyl carbenium ion on the phenol ring, followed by the loss of a proton to restore aromaticity and yield the final product. msu.edu
Table of Research Findings on Phenol Alkylation with Cyclohexanol
| Finding | Significance in Reaction Mechanism |
| Alkylation with cyclohexanol is significantly delayed until most of the alcohol is dehydrated to cyclohexene. | Confirms that the primary reaction pathway involves the in-situ formation of cyclohexene, which then acts as the alkylating agent. pnnl.govshokubai.org |
| Protonated cyclohexanol dimers form at Brønsted acid sites and inhibit the reaction. pnnl.govresearchgate.net | These dimers block the active sites of the catalyst, preventing the formation of the necessary cyclohexyl carbenium ions from cyclohexene. pnnl.gov |
| The reactive electrophile is the cyclohexyl carbenium ion, formed from the protonation of cyclohexene. pnnl.govresearchgate.net | Clarifies that direct alkylation by a carbocation formed from cyclohexanol dehydration is not a kinetically significant step. pnnl.gov |
| Intramolecular rearrangement of cyclohexyl phenyl ether is not a major pathway to C-alkylation products. pnnl.gov | Indicates that the desired cyclohexylphenols are primarily formed through direct electrophilic attack on the phenol ring. pnnl.gov |
Catalysis in the Synthesis and Transformation of Phenol, P 1 Cyclohexen 1 Yl
Heterogeneous Acid Catalysis
Heterogeneous catalysts are widely favored in industrial processes due to their ease of separation from the reaction mixture, reusability, and often lower environmental impact compared to homogeneous counterparts. unive.it For the alkylation of phenol (B47542) with cyclohexene (B86901), several classes of solid acid catalysts have been investigated. unive.it
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them effective catalysts for various acid-catalyzed reactions, including Friedel-Crafts alkylation. researchgate.netproquest.com Large-pore zeolites such as H-Y, H-Mordenite, and H-β have demonstrated high activity in the alkylation of phenol with cyclohexanol (B46403) (a precursor to cyclohexene) and cyclohexene itself. researchgate.netproquest.com
The reaction over large-pore zeolites typically yields a mixture of o-cyclohexylphenol and p-cyclohexylphenol. proquest.com Studies have shown that H-Y and H-Mordenite zeolites can achieve phenol conversions of up to 85% at 200°C. proquest.com The product selectivity is influenced by the zeolite's pore structure and reaction temperature. For instance, with H-Y zeolites, increasing mesoporosity has been observed to enhance selectivity towards the para-isomer. researchgate.net Temperature also plays a crucial role; lower temperatures tend to favor the formation of the ortho-product, while higher temperatures promote the formation of the more thermodynamically stable para-isomer. researchgate.netproquest.com
Nanocrystalline and hierarchical zeolites, such as hierarchical ZSM-5, have been developed to improve catalytic efficiency. researchgate.netnih.gov These materials possess features like high surface area and a combination of Lewis and Brønsted acid sites, which contribute to their catalytic performance. researchgate.netnih.gov In the alkylation of phenol with cyclohexene, hierarchical ZSM-5 has shown high efficiency, with a selectivity of up to 65% towards the O-alkylation product, cyclohexyl phenyl ether, under specific conditions. researchgate.netnih.gov
Table 1: Performance of Various Zeolite Catalysts in Phenol Alkylation
| Catalyst | Reactants | Temperature (°C) | Phenol Conversion (%) | Major Product(s) | Selectivity |
|---|---|---|---|---|---|
| H-Y | Phenol, Cyclohexanol | 200 | ~85 | p-Cyclohexylphenol | Para-selective at high temp. |
| H-Mordenite | Phenol, Cyclohexanol | 200 | ~85 | p-Cyclohexylphenol | Para-selective at high temp. |
| H-β | Phenol, Cyclohexanol | 200 | ~72 | p-Cyclohexylphenol | Para-selective at high temp. |
| Hierarchical ZSM-5 | Phenol, Cyclohexene | Optimum | High | Cyclohexyl phenyl ether | Up to 65% |
Strongly acidic cation exchange resins, such as Amberlyst-15, are effective heterogeneous catalysts for the alkylation of phenol. unive.itacs.orgscilit.com These macroreticular polymeric resins contain sulfonic acid groups (-SO3H) that provide strong Brønsted acidity. unive.itgfschemicals.comfishersci.ca Amberlyst-15 is widely used in various acid-catalyzed reactions, including esterification and Friedel-Crafts alkylation. fishersci.cadupont.com
In the alkylation of phenol with cyclohexene, Amberlyst-15 demonstrates higher activity compared to some homogeneous catalysts like methanesulfonic acid. unive.it The macroporous structure of the resin allows for good accessibility of reactants to the active sites. dupont.com The reaction catalyzed by Amberlyst-15 typically results in a mixture of O- and C-alkylated products. unive.it
Acid-treated clays (B1170129) and other supported acid systems also serve as effective catalysts for phenol alkylation. unive.itscilit.com Materials such as K-10 montmorillonite (B579905) clay can be used as supports for strong acids like dodecatungstophosphoric acid (DTP). researchgate.netias.ac.in A 20% (w/w) DTP supported on K-10 clay has been identified as a highly active and selective catalyst for the O-alkylation of phenol with cyclohexene, particularly at lower temperatures (45–70 °C). ias.ac.in Other supported systems, including sulfated zirconia, have also been investigated. ias.ac.inrsc.org The activity of these catalysts is attributed to their strong surface acidity.
Homogeneous Acid Catalysis (e.g., CH3SO3H, AlCl3)
Homogeneous acid catalysts, such as methanesulfonic acid (CH3SO3H) and aluminum chloride (AlCl3), have also been employed for the alkylation of phenol with cyclohexene. unive.it These catalysts operate in the same phase as the reactants, often leading to high reaction rates. researchgate.netsust.edu
In a direct comparison, AlCl3, a Lewis acid, was found to catalyze the reaction much faster than Brønsted acids like CH3SO3H and even the heterogeneous Amberlyst-15 resin. unive.it However, the reaction with AlCl3 was prone to rapid catalyst deactivation due to the formation of heavy byproducts. unive.it Methanesulfonic acid was found to be the least active among these, with a turnover frequency significantly lower than that of sulfonic resins. unive.it This difference in activity is attributed to the higher acidity of the sulfonic resins. unive.it
Comparison of Catalytic Activity and Selectivity (O-alkylation vs. C-alkylation, ortho/para ratio)
The selectivity of the phenol alkylation reaction is a critical aspect, with competition between O-alkylation (forming cyclohexyl phenyl ether) and C-alkylation (forming o- and p-cyclohexylphenols). ingentaconnect.comtandfonline.com The ratio of these products is highly dependent on the catalyst type and reaction conditions.
O-alkylation vs. C-alkylation : Generally, O-alkylation is kinetically favored, especially at lower temperatures. ias.ac.inpnnl.gov The formation of cyclohexyl phenyl ether is often reversible. unive.itpnnl.gov Catalysts like 20% DTP/K-10 clay have shown high selectivity for O-alkylation at temperatures around 60°C. ias.ac.in In contrast, C-alkylation products are typically more thermodynamically stable and their formation is favored at higher temperatures. researchgate.net The ring alkylation process appears to be irreversible. unive.it
ortho/para ratio : For the C-alkylation products, the ratio of the ortho- to para-isomer is a key consideration. rsc.orgdalalinstitute.com This ratio is influenced by factors such as steric hindrance, catalyst structure, and reaction temperature. researchgate.net
With heterogeneous catalysts like Amberlyst-15 , a relatively constant ortho/para ratio close to 2 is observed, suggesting that the reaction pathway is consistent across varying conversions. unive.it
In contrast, with homogeneous catalysts like CH3SO3H , the ortho/para ratio is variable (ranging from 3 to 5) and shows a direct relationship with the concentration of the cyclohexyl phenyl ether intermediate. unive.it This suggests that the rearrangement of the O-alkylated product may contribute significantly to the formation of C-alkylated products in this system. unive.it
Over zeolite catalysts , the ortho/para ratio is strongly dependent on temperature. At lower temperatures, the ortho product may predominate, while higher temperatures favor the para isomer. researchgate.net For example, in the alkylation of phenol with cyclohexanol over H-Y zeolite, the 2-/4- product ratio decreases with increasing temperature. researchgate.net
Table 2: Comparison of Selectivity for Different Catalyst Systems
| Catalyst System | Type | Predominant Alkylation | Ortho/Para Ratio | Key Influencing Factors |
|---|---|---|---|---|
| Zeolites (H-Y, H-β) | Heterogeneous | C-alkylation (at high temp.) | Decreases with increasing temp. | Temperature, Pore Structure |
| Amberlyst-15 | Heterogeneous | Mixed O- and C-alkylation | ~2 (constant) | Catalyst Structure |
| 20% DTP/K-10 Clay | Heterogeneous | O-alkylation (at low temp.) | N/A | Temperature |
| CH3SO3H | Homogeneous | Mixed O- and C-alkylation | 3 to 5 (variable) | Intermediate concentration |
| AlCl3 | Homogeneous | Mixed O- and C-alkylation | ~4.5 | Catalyst Nature |
Advanced Catalytic Systems
Research continues to focus on developing more efficient and selective catalysts for phenol alkylation. Advanced systems often aim to combine the benefits of both homogeneous and heterogeneous catalysis or to create novel structures with enhanced activity.
Nanocrystalline Hierarchical Zeolites : As mentioned earlier, materials like hierarchical ZSM-5 represent an advancement over conventional zeolites. researchgate.netnih.gov Their unique structural properties, including nanoscale crystal size and a network of interconnected pores of different sizes, can lead to improved catalytic performance by enhancing reactant accessibility and mass transport. researchgate.netnih.gov
Bifunctional Catalysts : Systems that incorporate both metal and acid functions are being explored for one-pot synthesis routes. For example, catalysts consisting of cobalt phosphide (B1233454) (Co2P) supported on various zeolites (like Beta, Mordenite, or Ferrierite) have been used for the one-pot production of cyclohexylphenol via hydroalkylation, using only phenol as the organic reactant. researchgate.net In this process, a portion of the phenol is hydrogenated to cyclohexene/cyclohexanol, which then acts as the alkylating agent. The Co2P/Beta catalyst showed the highest yield and selectivity for cyclohexylphenol, attributed to its three-dimensional microporosity, high external surface area, and well-dispersed Co2P nanoparticles. researchgate.net
Ionic Liquids : Acidic ionic liquids have been investigated as recyclable, homogeneous catalysts for the alkylation of phenol with cyclohexanol. colab.ws Under optimal conditions, a phenol conversion of 75.5% with a para-cyclohexylphenol selectivity of 61.6% was achieved, and the ionic liquid could be reused multiple times without significant loss of activity. colab.ws
These advanced systems offer promising avenues for developing more sustainable and efficient processes for the synthesis of p-(1-cyclohexen-1-yl)phenol and related compounds.
Ruthenium-Catalyzed Deaminative C–H Coupling
A powerful method for the synthesis of complex phenolic structures involves the ruthenium-catalyzed multicomponent deaminative C–H coupling reaction. This approach can be adapted for the synthesis of derivatives of Phenol, p-(1-cyclohexen-1-yl)-, by reacting a phenol with an aldehyde and a cyclic enamine, such as 4-(1-cyclohexen-1-yl)morpholine. acs.orgmarquette.edu
A typical catalytic system for this transformation consists of a tetranuclear ruthenium-hydride complex, [(PCy3)(CO)RuH]4(μ-O)(μ-OH)2, in conjunction with a quinone-based ligand like 3,4,5,6-tetrachloro-1,2-benzoquinone. marquette.edu This system effectively catalyzes the coupling of phenols with various aldehydes and enamines to produce substituted xanthenes or other heterocyclic structures. acs.orgmarquette.edu
The reaction proceeds through a proposed sequential mechanism. Initially, a dehydrative C-H coupling of the phenol with the aldehyde occurs. This is followed by a deaminative coupling with the enamine. acs.org Density Functional Theory (DFT) calculations have been employed to elucidate the mechanistic pathways, suggesting that the C-O bond cleavage is the turnover-limiting step in the formation of xanthene products. acs.org
The scope of this reaction is broad, accommodating a variety of substituted phenols and aldehydes. While direct synthesis of Phenol, p-(1-cyclohexen-1-yl)- via this method has not been explicitly detailed in the provided search results, the successful use of 4-(1-cyclohexen-1-yl)morpholine as a coupling partner underscores the feasibility of incorporating the p-(1-cyclohexen-1-yl)phenyl moiety. acs.orgmarquette.edu
Table 1: Representative Conditions for Ruthenium-Catalyzed Deaminative C–H Coupling
| Parameter | Condition | Reference |
| Catalyst | [(PCy3)(CO)RuH]4(μ-O)(μ-OH)2 | marquette.edu |
| Ligand | 3,4,5,6-tetrachloro-1,2-benzoquinone | marquette.edu |
| Reactants | Phenol, Aldehyde, Enamine | acs.orgmarquette.edu |
| Solvent | 1,2-dichloroethane | marquette.edu |
| Temperature | 110 °C | acs.org |
| Key Intermediate | Ruthenacycle complex | nih.gov |
Polyoxometalate Catalysis in Olefin Oxidation
The olefinic bond within the cyclohexenyl group of Phenol, p-(1-cyclohexen-1-yl)- presents a prime site for functionalization via oxidation. Polyoxometalates (POMs) are a class of molecular metal-oxygen clusters that have demonstrated significant catalytic activity for the selective oxidation of olefins, often utilizing environmentally benign oxidants like hydrogen peroxide (H2O2). acs.orgmdpi.comsciopen.com
Keggin-type POMs, such as those containing tungsten or molybdenum, are particularly effective for epoxidation reactions. mdpi.com The catalytic cycle typically involves the formation of active peroxo-polyoxometalate species upon reaction of the POM with H2O2. These peroxo species are potent oxygen transfer agents capable of epoxidizing the double bond of the cyclohexenyl ring in Phenol, p-(1-cyclohexen-1-yl)-. liverpool.ac.uk
The product distribution in such oxidations can be influenced by the specific POM catalyst employed, the solvent, and the reaction conditions. For instance, in the oxidation of cyclohexene, various products including cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one (B156087) can be formed. researchgate.net The selectivity towards epoxidation versus allylic oxidation is a key consideration in these catalytic systems.
The heterogenization of POM catalysts, for example by immobilization on solid supports like functionalized resins, offers advantages in terms of catalyst recovery and reusability, which is a crucial aspect for developing sustainable chemical processes. mdpi.com
Table 2: Products from Polyoxometalate-Catalyzed Oxidation of Cyclohexene Analogs
| Substrate | Catalyst Type | Oxidant | Major Products | Reference |
| Cyclohexene | Keggin-type POM | H2O2 | Cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one | researchgate.net |
| β-Myrcene | Keggin-type POM | H2O2 / TBHP | Myrcene oxide | mdpi.com |
| β-Caryophyllene | Keggin-type POM | H2O2 / TBHP | Caryophyllene oxide | mdpi.com |
Catalyst Deactivation Mechanisms
Catalyst deactivation is a critical factor that can limit the efficiency and industrial applicability of catalytic processes. The mechanisms of deactivation are specific to the type of catalyst and the reaction conditions.
For the ruthenium-catalyzed C–H coupling , deactivation can occur through several pathways. One common mechanism for supported ruthenium catalysts in liquid-phase reactions is the formation of inactive ruthenium hydroxide (B78521) or oxide species on the catalyst surface. researchgate.net This can be exacerbated by the presence of water, which may be a byproduct of the reaction. Sintering of the metal nanoparticles at high reaction temperatures can also lead to a loss of active surface area. Furthermore, strong coordination of reactants, products, or intermediates to the ruthenium center can poison the catalyst by blocking active sites. youtube.com
In the case of polyoxometalate-catalyzed oxidations , while POMs are generally robust, they can undergo degradation under certain conditions. The presence of a strong oxidant like hydrogen peroxide can potentially lead to oxidative degradation of the POM structure, especially at elevated temperatures. The pH of the reaction medium is also a critical factor, as many POMs are only stable within a specific pH range. Leaching of the active species from a solid support in heterogenized systems is another potential deactivation pathway, which would result in a loss of catalytic activity and contamination of the product. youtube.com
Table 3: Common Deactivation Pathways for Catalysts
| Catalyst System | Potential Deactivation Mechanism | Consequence | Reference |
| Ruthenium Catalysts | Formation of inactive Ru(OH)x/RuO2 species | Loss of active sites | researchgate.net |
| Sintering of metal particles | Reduction in active surface area | youtube.com | |
| Strong coordination of species (poisoning) | Blocking of active sites | youtube.com | |
| Polyoxometalate Catalysts | Oxidative degradation of POM structure | Loss of catalytic activity | youtube.com |
| pH-dependent instability | Decomposition of the catalyst | youtube.com | |
| Leaching from support (heterogenized systems) | Loss of catalyst and product contamination | youtube.com |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the chemical environment of individual atoms.
In situ solid-state MAS NMR spectroscopy is a powerful tool for observing chemical reactions as they occur within a solid catalyst. This technique has been employed to study the alkylation of phenol (B47542) with cyclohexanol (B46403) or cyclohexene (B86901) over zeolite catalysts, a common method for synthesizing cyclohexylphenols. nih.gov By monitoring the reaction directly within the NMR spectrometer, researchers can track the formation of intermediates and products in real-time. researchgate.netrsc.orgrsc.org For instance, in the synthesis of p-(1-cyclohexen-1-yl)phenol, this method can follow the consumption of phenol and the appearance of signals corresponding to the ortho- and para-substituted products. pnnl.gov The spectra can reveal the ratio of these isomers as the reaction progresses and provide insights into the reaction mechanism, such as whether the reaction proceeds via direct electrophilic attack on the aromatic ring or through rearrangement of an intermediate ether. nih.gov
The use of isotope labeling, particularly with ¹³C, in conjunction with MAS NMR, greatly enhances the ability to trace reaction pathways. nih.gov By using ¹³C-labeled phenol, for example, the signals of the aromatic carbons in the starting material and the products can be selectively observed with high sensitivity. pnnl.gov This allows for unambiguous assignment of the carbon signals in the product molecules, confirming the position of the cyclohexenyl substituent on the phenol ring. pnnl.gov For p-(1-cyclohexen-1-yl)phenol, ¹³C NMR would show distinct signals for the carbons of the phenyl ring and the cyclohexenyl group. The chemical shifts of the aromatic carbons are influenced by the hydroxyl group and the alkyl substituent. docbrown.info Similarly, the olefinic and aliphatic carbons of the cyclohexenyl ring would have characteristic chemical shifts. docbrown.info
Below is a table of expected ¹³C NMR chemical shifts for the parent compounds, phenol and cyclohexene, which serve as a reference for interpreting the spectrum of the final product.
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Phenol | C1 (C-OH) | ~155 |
| C2, C6 | ~116 | |
| C3, C5 | ~130 | |
| C4 | ~121 | |
| Cyclohexene | C1, C2 (=CH) | ~127 |
| C3, C6 (Allylic CH₂) | ~25 | |
| C4, C5 (Aliphatic CH₂) | ~23 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
A variety of advanced solution-state NMR experiments are indispensable for the complete structural assignment of "Phenol, p-(1-cyclohexen-1-yl)-". researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca For p-(1-cyclohexen-1-yl)phenol, DEPT-135 would show positive signals for the CH and CH₃ (if any) carbons and negative signals for the CH₂ carbons, while quaternary carbons would be absent. uvic.ca
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. uvic.ca It would reveal the connectivity of protons within the cyclohexenyl ring and the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. uvic.ca This allows for the direct assignment of protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. uvic.ca It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the cyclohexenyl group and the phenol ring at the para position. researchgate.net
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. researchgate.net The IR spectrum of p-(1-cyclohexen-1-yl)phenol would exhibit characteristic absorption bands. mdpi.com
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgdocbrown.info The presence of C=C double bonds in both the aromatic ring and the cyclohexenyl ring would give rise to stretching vibrations in the 1450-1650 cm⁻¹ region. quora.comdocbrown.info The C-O stretching of the phenol would be observed around 1200 cm⁻¹. quora.com The spectrum would also contain bands corresponding to C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule. stanford.eduresearchgate.netosu.edu
The table below summarizes the expected key IR absorption bands for p-(1-cyclohexen-1-yl)phenol.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| Cyclohexenyl C=C | Stretching | ~1650 |
| Phenolic C-O | Stretching | ~1200 |
Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for separating p-(1-cyclohexen-1-yl)phenol from reaction mixtures and for confirming its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and then fragments them to produce a unique mass spectrum. researchgate.net The retention time in the gas chromatograph is a characteristic of the compound, and the mass spectrum provides information about its molecular weight and structure. The mass spectrum of p-(1-cyclohexen-1-yl)phenol would show a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns characteristic of the phenol and cyclohexenyl moieties. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. mdpi.comresearchgate.netchromatographyonline.comphenomenex.blog It is particularly useful for analyzing less volatile or thermally sensitive compounds. sielc.com A suitable reversed-phase HPLC method could be developed to separate p-(1-cyclohexen-1-yl)phenol from its isomers and unreacted starting materials. The retention time would be used for identification, and the peak area for quantification.
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption of light energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules, the electronic transitions of greatest interest are typically the π → π* and n → π* transitions, which involve the promotion of electrons from pi bonding (π) or non-bonding (n) orbitals to anti-bonding pi (π*) orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure and conjugation within the molecule.
In the case of "Phenol, p-(1-cyclohexen-1-yl)-", the principal chromophore is the substituted benzene (B151609) ring of the phenol moiety in conjugation with the double bond of the cyclohexenyl group. Phenols typically exhibit two primary absorption bands in the UV region. cdnsciencepub.com These are often referred to as the B-band (benzenoid E2-band) and the C-band (benzenoid B-band). cdnsciencepub.com The presence of the p-(1-cyclohexen-1-yl) substituent, which extends the conjugated π-electron system of the phenol ring, is expected to influence the position and intensity of these absorption bands.
Detailed Research Findings
The electronic spectrum of "Phenol, p-(1-cyclohexen-1-yl)-" is primarily determined by the phenolic chromophore. The hydroxyl (-OH) group on the benzene ring acts as a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, which modifies the energy levels of the molecular orbitals.
The key structural feature of "Phenol, p-(1-cyclohexen-1-yl)-" that distinguishes it from phenol is the presence of the 1-cyclohexenyl group at the para position. This substituent introduces a carbon-carbon double bond that is in direct conjugation with the aromatic π-system. This extended conjugation has a significant effect on the electronic transitions. As the extent of a conjugated π-system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. msu.edu This decrease in the energy gap means that less energy (and thus, light of a longer wavelength) is required to induce a π → π* transition.
Consequently, it is anticipated that the absorption maxima (λmax) for "Phenol, p-(1-cyclohexen-1-yl)-" will be shifted to longer wavelengths compared to unsubstituted phenol. This phenomenon is known as a bathochromic shift or red shift. For comparison, phenol in a non-polar solvent like cyclohexane (B81311) exhibits its primary absorption bands at approximately 210 nm and 270 nm. cdnsciencepub.com The introduction of the conjugated cyclohexenyl group at the para position would likely shift these bands to higher wavelengths. The magnitude of this shift would depend on factors such as the planarity of the molecule, which affects the degree of orbital overlap between the aromatic ring and the cyclohexenyl double bond.
The electronic transitions responsible for the absorption bands in "Phenol, p-(1-cyclohexen-1-yl)-" are expected to be π → π* transitions. These transitions are typically characterized by high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹). The solvent in which the spectrum is recorded can also influence the position of the absorption maxima. In polar solvents, interactions such as hydrogen bonding with the phenolic hydroxyl group can lead to shifts in the absorption bands.
Due to the lack of specific experimental data in the searched literature, the following data table is a predictive representation based on the expected effects of the p-(1-cyclohexen-1-yl) substituent on the phenol chromophore.
| Predicted Absorption Maxima (λmax) | Expected Molar Absorptivity (ε) | Solvent | Electronic Transition | Chromophore |
|---|---|---|---|---|
| > 270 nm | High | Non-polar (e.g., Hexane) | π → π | p-(1-cyclohexen-1-yl)phenol |
| > 210 nm | High | Non-polar (e.g., Hexane) | π → π | p-(1-cyclohexen-1-yl)phenol |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Approaches (e.g., Semi-Empirical, Ab Initio, Density Functional Theory (DFT))
Quantum chemical methods are fundamental to investigating the electronic and geometric properties of "Phenol, p-(1-cyclohexen-1-yl)-". These approaches vary in their computational cost and accuracy.
Density Functional Theory (DFT) is a widely used method that balances accuracy and computational efficiency, making it suitable for a molecule of this size. DFT calculations can optimize the molecular geometry to find its most stable three-dimensional structure. Key parameters such as bond lengths, bond angles, and dihedral angles can be determined. For "Phenol, p-(1-cyclohexen-1-yl)-", DFT would be instrumental in understanding the electronic interplay between the phenolic ring and the cyclohexenyl substituent. Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), are commonly employed for such organic molecules to predict their structural and electronic properties.
Ab Initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher levels of theory. While more computationally intensive, they can provide more accurate energy calculations and descriptions of electron correlation, which are crucial for understanding subtle electronic effects that govern the molecule's behavior.
Semi-empirical methods represent a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify calculations. While not typically used for detailed research where high accuracy is paramount, they can be useful for initial screenings of large sets of related molecules or for modeling very large systems.
A comparative table of theoretical parameters for a related compound, phenol (B47542), is often used to benchmark the accuracy of different computational methods.
Table 1: Comparison of Theoretical Approaches for Phenolic Compounds
| Computational Method | Key Features | Typical Application for Phenol, p-(1-cyclohexen-1-yl)- |
|---|---|---|
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. | Geometry optimization, electronic property calculation (HOMO-LUMO gap), vibrational frequency analysis. |
| Ab Initio (e.g., MP2) | High accuracy, computationally expensive. | Precise energy calculations, investigation of weak intermolecular interactions. |
| Semi-Empirical (e.g., AM1, PM3) | Low computational cost, lower accuracy. | Preliminary conformational analysis, screening of large molecular systems. |
Exploration of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the potential chemical reactions that "Phenol, p-(1-cyclohexen-1-yl)-" can undergo. By modeling the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products.
This involves locating and characterizing the structures of transition states , which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For "Phenol, p-(1-cyclohexen-1-yl)-", this could involve studying reactions such as electrophilic aromatic substitution on the phenol ring, or reactions involving the double bond of the cyclohexenyl group. For instance, the dehydrogenation of the cyclohexene (B86901) ring to form a biphenyl (B1667301) derivative could be a reaction of interest. Computational methods can elucidate the step-by-step mechanism of such transformations.
Prediction of Reactivity and Structure-Activity Relationships
Theoretical calculations can predict the reactivity of "Phenol, p-(1-cyclohexen-1-yl)-". Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed using computed molecular descriptors. These models establish a mathematical relationship between the chemical structure and a specific activity (e.g., biological activity, toxicity, or reactivity). For "Phenol, p-(1-cyclohexen-1-yl)-" and its derivatives, QSAR studies could predict their antioxidant potential, a common property of phenolic compounds, by correlating structural features with experimentally determined antioxidant activities.
Table 2: Key Computed Descriptors for Reactivity Prediction
| Descriptor | Definition | Relevance to Phenol, p-(1-cyclohexen-1-yl)- |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Represents the charge distribution on the molecule. | Identifies electron-rich and electron-poor regions for potential reactions. |
Modeling of Adsorption Mechanisms and Intermolecular Interactions
Understanding how "Phenol, p-(1-cyclohexen-1-yl)-" interacts with other molecules or surfaces is crucial for applications in materials science and catalysis. Computational modeling can simulate the adsorption of this molecule onto various surfaces, such as activated carbon or metal catalysts.
These models can determine the preferred orientation of the adsorbed molecule and calculate the adsorption energy, which indicates the strength of the interaction. The nature of these interactions, whether they are physisorption (driven by van der Waals forces) or chemisorption (involving chemical bond formation), can be elucidated. For "Phenol, p-(1-cyclohexen-1-yl)-", studies could focus on the role of the hydroxyl group and the π-system of the aromatic ring in binding to surfaces. These intermolecular interactions are also key to understanding its properties in the solid state and in solution.
Derivatives and Further Chemical Transformations of Phenol, P 1 Cyclohexen 1 Yl
Phosphatization Reactions
Phosphatization involves the reaction of the phenolic hydroxyl group with phosphorus compounds to form organophosphorus derivatives, typically phosphites. These reactions are significant for synthesizing additives that can enhance the properties of various materials, such as lubricants.
A notable transformation is the reaction of a similar compound, p-(cyclohexenylethyl)phenol, with phosphorus trichloride (B1173362) (PCl₃) to produce tri-[p-(cyclohexenylethyl)phenyl] phosphite (B83602). researchgate.net This reaction serves as a direct analogue for the phosphatization of Phenol (B47542), p-(1-cyclohexen-1-yl)-. The process involves the nucleophilic attack of the phenolic oxygen on the phosphorus atom, with the displacement of chlorine atoms. Typically, a base is used to scavenge the HCl byproduct generated during the reaction. The resulting phosphite ester, Tri-[p-(1-cyclohexen-1-yl)phenyl] phosphite, is investigated for its potential as an antioxidant additive in industrial oils. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type | Potential Application |
| Phenol, p-(1-cyclohexen-1-yl)- | Phosphorus trichloride (PCl₃) | Tri-[p-(1-cyclohexen-1-yl)phenyl] phosphite | Esterification | Antioxidant additive for lubricants researchgate.net |
Aminomethylation Reactions
Aminomethylation, commonly known as the Mannich reaction, is a fundamental organic reaction that introduces an aminomethyl group onto the phenolic ring. For phenols, this reaction typically occurs at the positions ortho to the hydroxyl group. The reaction involves the condensation of the phenol with formaldehyde (B43269) and a primary or secondary amine. This process is a cornerstone for the synthesis of Mannich bases, which are versatile intermediates in the production of more complex molecules, including pharmaceuticals, polymers, and other specialty chemicals. The specific products formed from Phenol, p-(1-cyclohexen-1-yl)- would depend on the choice of the amine reactant.
Integration into Polymer Chemistry
The unique structure of Phenol, p-(1-cyclohexen-1-yl)- makes it a valuable monomer for creating advanced polymers. Its phenolic moiety allows it to be integrated into polymer backbones that require hydroxyl groups, while the cyclohexenyl group can be used for subsequent cross-linking or functionalization.
Phenol, p-(1-cyclohexen-1-yl)- is a suitable phenolic precursor for the synthesis of benzoxazine (B1645224) monomers. Benzoxazines are a class of heterocyclic compounds formed through the Mannich condensation reaction of a phenol, a primary amine, and formaldehyde. mdpi.comnih.gov The phenol is considered a key starting material that plays a critical role in the synthesis. rsc.orgresearchgate.net
The synthesis proceeds in stages, beginning with the formation of a Mannich base from the reaction of the formaldehyde-amine derivatives with the phenol. rsc.orgresearchgate.net This intermediate then cyclizes to form the characteristic 1,3-benzoxazine ring structure. The resulting monomer, containing the p-(1-cyclohexen-1-yl)- substituent, can then undergo thermally induced cationic ring-opening polymerization (ROP). mdpi.comnih.govresearchgate.net This polymerization process occurs without the release of any volatile byproducts, a significant advantage in materials processing. kpi.ua The resulting polybenzoxazine is a high-performance thermosetting resin known for its excellent thermal stability, mechanical properties, and low flammability. mdpi.comkpi.ua
| Monomer Precursors | Monomer Formed | Polymerization Method | Resulting Polymer |
| Phenol, p-(1-cyclohexen-1-yl)-, Primary Amine, Formaldehyde | Substituted Benzoxazine | Ring-Opening Polymerization (ROP) mdpi.comresearchgate.net | Polybenzoxazine |
Graft polymerization is a powerful technique used to modify the properties of a polymer by covalently bonding new polymer chains (grafts) onto a main polymer backbone. nih.gov Phenol, p-(1-cyclohexen-1-yl)- can be incorporated into hybrid materials through this method.
One approach involves first polymerizing a backbone chain and then using the reactive sites on that chain to initiate the grafting of new polymer segments. Alternatively, the Phenol, p-(1-cyclohexen-1-yl)- unit itself can be modified to act as an initiator or a monomer in a grafting reaction. For instance, the double bond in the cyclohexenyl group could be targeted for free-radical grafting, where a free radical is generated on the ring, which then initiates the polymerization of another monomer to form a grafted chain. This technique allows for the creation of hybrid materials that combine the properties of the original polymer backbone with those conferred by the grafted chains, potentially enhancing characteristics like solubility, biocompatibility, or mechanical strength. nih.gov
Research into Antioxidant Properties of Phenol Derivatives
Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. nih.govjscholarpublishers.com This action converts the free radical into a more stable molecule and generates a phenoxyl radical, which is stabilized by resonance. jscholarpublishers.com
The antioxidant efficacy of phenol derivatives is influenced by the nature and position of substituents on the aromatic ring. Research into derivatives of Phenol, p-(1-cyclohexen-1-yl)- explores how chemical modifications impact this activity. For example, the phosphite ester derivative, Tri-[p-(cyclohexenylethyl)phenyl] phosphite, synthesized via the phosphatization reaction, was specifically tested as an antioxidant for turbine oil. researchgate.net This indicates that derivatization of the phenolic -OH group can yield compounds that retain or even enhance antioxidant capabilities for specific industrial applications. The number and position of hydroxyl groups, as well as the presence of other electron-donating or withdrawing groups, play a crucial role in modulating the antioxidant potential of phenolic molecules. researchgate.netmdpi.com
| Compound Class | Antioxidant Mechanism | Factors Influencing Activity |
| Phenolic Compounds | Hydrogen atom transfer from the hydroxyl (-OH) group to scavenge free radicals. nih.govjscholarpublishers.com | Number and position of -OH groups, presence of other ring substituents, solvent effects. nih.govresearchgate.net |
| Phosphite Esters of Phenols | Radical scavenging. | Structure of the parent phenol and the nature of the phosphorus linkage. |
Industrial and Research Applications in Advanced Materials and Chemical Synthesis
Intermediates in Complex Organic Molecule Synthesis
Cyclohexylphenols, the class of compounds to which Phenol (B47542), p-(1-cyclohexen-1-yl)- belongs, are recognized as valuable chemical intermediates. rsc.orgresearchgate.net They serve as precursors in the synthesis of a variety of more complex molecules with applications in industries ranging from pharmaceuticals to agrochemicals. rsc.orglookchem.com The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a multitude of chemical transformations.
The general utility of cyclohexylphenols as intermediates is well-established. For instance, 4-cyclohexylphenol (B75765) is a known intermediate for producing UV absorbers, antioxidants, and certain pharmaceuticals. lookchem.com These compounds are also integral to the agrochemical industry for synthesizing specific herbicides. lookchem.com While direct examples of complex molecules synthesized specifically from Phenol, p-(1-cyclohexen-1-yl)- are not extensively detailed in publicly available literature, its structural similarity to other industrially significant cyclohexylphenols suggests its potential as a precursor for various high-value chemicals. The synthesis of different cyclohexylphenols is an active area of research, indicating the ongoing demand for these versatile intermediates. rsc.orgresearchgate.netresearchgate.net
| Application Area of Cyclohexylphenol Intermediates | Examples of End Products | Reference |
|---|---|---|
| Dyes and Resins | Specialized polymeric materials and dyestuffs. | rsc.orgresearchgate.net |
| Pharmaceuticals | Active pharmaceutical ingredients. | rsc.org |
| Agrochemicals | Selective herbicides and pesticides. | lookchem.com |
| Material Protection | UV absorbers and antioxidants. | lookchem.com |
Precursors for Polymeric Materials
The structure of Phenol, p-(1-cyclohexen-1-yl)- makes it a suitable monomer for the synthesis of various polymers. Alkylated phenols are widely used as raw materials for synthetic resins, such as phenolic resins. bobistheoilguy.commegawidechem.com Phenol-formaldehyde resins, one of the first commercially successful synthetic polymers, can be produced from the reaction of formaldehyde (B43269) with phenol or a substituted phenol. wikipedia.org The presence of the cyclohexenyl group in Phenol, p-(1-cyclohexen-1-yl)- can impart specific properties to the resulting polymer, such as increased hydrophobicity, altered solubility, and enhanced thermal stability.
Research into related compounds supports the potential of Phenol, p-(1-cyclohexen-1-yl)- in polymer science. For example, 4-cyclohexylphenol is utilized in the synthesis of high-performance polymers, including certain phenolic resins and polycarbonates, where it contributes to their strength and chemical resistance. It is also used as a capping agent in the production of polybenzoxazine, leading to materials with low dielectric constants and reduced water absorption. Given these precedents, Phenol, p-(1-cyclohexen-1-yl)- could be explored for the creation of novel polymers with tailored properties for advanced applications.
| Polymer Type | Role of Alkyl/Cyclohexylphenol | Potential Properties Imparted | Reference |
|---|---|---|---|
| Phenolic Resins | Monomer (substituted phenol) | Enhanced thermal stability, chemical resistance. | bobistheoilguy.comwikipedia.org |
| Polycarbonates | Monomer | Increased strength and durability. | |
| Polybenzoxazines | Capping agent | Low dielectric constant, reduced water absorption. |
Additives for Industrial Products (e.g., fuels, lubricants)
Alkylated phenols are a well-established class of additives for industrial products, particularly lubricants and fuels, where they primarily function as antioxidants. bobistheoilguy.comosti.gov The mechanism of action for phenolic antioxidants involves scavenging free radicals, which are responsible for the oxidative degradation of base oils in lubricants. mdpi.comminglanchem.com This helps to extend the service life of the lubricant and maintain its performance under demanding conditions, such as high temperatures. minglanchem.com
| Industrial Product | Function of Alkylated Phenol | Benefit | Reference |
|---|---|---|---|
| Lubricating Oils (e.g., motor oils, hydraulic oil) | Antioxidant (Radical Scavenger) | Inhibits oxidative degradation, extends oil life, improves thermal stability. | mdpi.comminglanchem.com |
| Fuels | Stabilizer/Antioxidant | Prevents gum formation and maintains fuel quality. | osti.gov |
| Plastics and Rubber | Antioxidant/Stabilizer | Prevents degradation during processing and use, enhances durability. | lookchem.com |
Environmental Aspects: Biodegradation and Degradation Pathways of Phenolic Compounds
Aerobic Biodegradation Pathways (e.g., Ortho and Meta Cleavage)
Under aerobic conditions, the biodegradation of phenolic compounds is a well-established process. researchwithrutgers.com The initial step involves the enzymatic hydroxylation of the phenol (B47542) to form catechol. researchwithrutgers.comtandfonline.com Following the formation of this key intermediate, the aromatic ring is cleaved, typically through one of two primary pathways: ortho cleavage or meta cleavage. nih.govresearchgate.net
Ortho Cleavage (Intradiol Fission): In the ortho pathway, the catechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase, leading to the formation of cis, cis-muconic acid. researchgate.netfrontiersin.org This pathway is one of the two typical routes for metabolizing catechol. researchgate.net
Meta Cleavage (Extradiol Fission): Alternatively, the meta pathway involves the cleavage of the catechol ring adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, which results in the production of 2-hydroxymuconic semialdehyde. nih.gov The final products of both pathways are compounds that can enter central metabolic cycles, such as the tricarboxylic acid cycle. nih.gov
Some microbial consortia have demonstrated the ability to utilize both ortho and meta pathways simultaneously, which can lead to more efficient degradation compared to the use of individual bacterial strains. frontiersin.org
Enzyme Systems Involved (e.g., Phenol Hydroxylases, Monooxygenases, Dioxygenases)
The microbial degradation of phenolic compounds is mediated by a suite of specialized enzymes. The initial and often rate-limiting step is catalyzed by phenol hydroxylases, which introduce a second hydroxyl group onto the aromatic ring to form catechol. tandfonline.comfrontiersin.org These enzymes can range from simple flavoprotein monooxygenases to more complex multicomponent hydroxylases. researchwithrutgers.comtandfonline.com
Following the initial hydroxylation, the cleavage of the catechol ring is carried out by dioxygenases:
Catechol 1,2-dioxygenase: This enzyme is responsible for the ortho cleavage pathway. frontiersin.orgnih.gov
Catechol 2,3-dioxygenase: This enzyme facilitates the meta cleavage pathway. nih.govnih.gov
Anaerobic Biodegradation Pathways
In the absence of oxygen, the biodegradation of phenolic compounds proceeds through distinct anaerobic pathways. researchwithrutgers.com These processes are generally less understood than their aerobic counterparts. tandfonline.com A common initial step in anaerobic phenol degradation is the carboxylation of phenol in the para-position to form 4-hydroxybenzoate (B8730719). researchwithrutgers.comtandfonline.com This is then followed by the thioesterification of 4-hydroxybenzoate to coenzyme A, which allows for subsequent ring reduction, hydration, and fission. researchwithrutgers.comtandfonline.com
Microbial Communities Involved in Phenol Degradation (e.g., Pseudomonas, Acinetobacter, Rhodococcus)
A wide variety of microorganisms are capable of degrading phenolic compounds. Bacteria are the most extensively studied, with numerous species identified as efficient phenol degraders. Among the most prominent are species from the genera Pseudomonas, Acinetobacter, and Rhodococcus. nih.gov
Pseudomonas : This genus is frequently cited for its phenol degradation capabilities, with Pseudomonas putida being a particularly well-studied species. nih.govfrontiersin.org Pseudomonas fluorescens has been shown to degrade high concentrations of phenol via the meta cleavage pathway. nih.gov
Acinetobacter : Various species of Acinetobacter have been isolated from contaminated environments and have demonstrated the ability to biodegrade phenolic contaminants. nih.gov
Rhodococcus : Members of this genus are also known for their capacity to metabolize aromatic compounds. nih.gov
Other bacterial genera implicated in phenol biodegradation include Achromobacter, Bacillus, Gulosibacter, and Arthobacter. nih.gov In addition to bacteria, some fungi and yeasts, such as Candida tropicalis, are capable of using phenol as a sole source of carbon and energy. nih.gov Microbial consortia, which consist of multiple bacterial strains, often exhibit more robust and efficient degradation capabilities than individual strains due to a broader range of metabolic capacities. frontiersin.org
Environmental Factors Influencing Biodegradation Efficiency
| Factor | Influence on Biodegradation |
| Temperature | Microbial activity and enzymatic processes are temperature-dependent, with optimal degradation often occurring at moderate temperatures, such as 30°C. tandfonline.com |
| pH | The pH of the environment affects microbial growth and metabolism. Slightly acidic to neutral conditions (pH 6.5-7) are often ideal for maximum phenol degradation. tandfonline.comacademicjournals.org |
| Oxygen Availability | The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are utilized. tandfonline.com |
| Nutrient Availability | The presence of essential nutrients is crucial for microbial growth and the synthesis of degradative enzymes. tandfonline.com |
| Phenol Concentration | High concentrations of phenolic compounds can be toxic to microorganisms, potentially inhibiting their growth and degradative activity. nih.govtandfonline.com However, some microorganisms have adapted to thrive in environments with high phenol levels. tandfonline.com |
| Presence of Co-contaminants | The presence of other pollutants, such as heavy metals or high salinity, can complicate and potentially inhibit phenol degradation. frontiersin.orgnih.gov |
The interplay of these factors determines the rate and extent of biodegradation of phenolic compounds in the environment. tandfonline.com
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Selective Synthesis
The selective synthesis of "Phenol, p-(1-cyclohexen-1-yl)-" remains a significant area for future research. The development of novel catalytic systems is crucial for controlling the regioselectivity of the cyclohexenyl group on the phenol (B47542) ring and for ensuring the desired isomer is the primary product.
Current research in related phenol chemistry often focuses on the alkylation of phenols with olefins or alcohols, which can lead to a mixture of ortho and para substituted products, as well as O-alkylated byproducts. Future catalyst design will likely focus on:
Shape-Selective Catalysts: Zeolites and other microporous materials with tailored pore structures could be designed to favor the formation of the para-isomer due to steric constraints.
Heterogeneous Catalysts: The development of robust solid acid catalysts, such as modified clays (B1170129), ion-exchange resins, and supported heteropoly acids, could offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. rsc.org
Homogeneous Catalysts with High Selectivity: Research into organometallic complexes that can direct the substitution to the para position with high selectivity will be a key area. These catalysts could operate under milder reaction conditions, reducing energy consumption and byproduct formation.
Dehydrogenation Catalysts: An alternative synthetic route involves the catalytic dehydrogenation of p-cyclohexylphenol. Future research could focus on developing highly selective and stable catalysts for this transformation, preventing over-aromatization to biphenyl (B1667301) derivatives.
Table 1: Potential Catalytic Systems for Selective Synthesis
| Catalyst Type | Potential Advantages | Research Focus |
| Modified Zeolites | High para-selectivity, reusability | Tailoring pore size and acidity |
| Supported Metal Catalysts (e.g., Pd, Pt) | High activity in dehydrogenation | Enhancing selectivity and stability |
| Organometallic Complexes | High selectivity under mild conditions | Ligand design and mechanistic studies |
| Solid Acid Catalysts | Ease of separation, recyclability | Improving activity and preventing leaching |
Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of "Phenol, p-(1-cyclohexen-1-yl)-" is fundamental for process optimization and the rational design of new applications. The application of advanced spectroscopic and computational techniques will be instrumental in achieving this.
Future research in this area is expected to involve:
In-situ Spectroscopic Techniques: The use of techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the reaction intermediates and catalyst surface during the synthesis process. pnnl.gov This allows for the direct observation of reaction pathways and the identification of rate-determining steps.
Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, will play a crucial role in elucidating reaction mechanisms at the molecular level. caltech.eduresearchgate.net DFT can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of the alkylation or dehydrogenation reactions. caltech.eduresearchgate.net This theoretical insight can guide the design of more efficient catalysts and the optimization of reaction conditions.
Advanced Mass Spectrometry Techniques: Techniques like high-resolution mass spectrometry can be employed to identify and characterize minor byproducts and reaction intermediates, providing a more complete picture of the reaction network.
By combining experimental and computational approaches, a comprehensive understanding of the factors controlling the synthesis and reactivity of "Phenol, p-(1-cyclohexen-1-yl)-" can be achieved.
Sustainable Synthesis Strategies for Phenol, p-(1-cyclohexen-1-yl)-
The increasing emphasis on green chemistry is driving the development of sustainable routes for the production of chemicals. For "Phenol, p-(1-cyclohexen-1-yl)-", future research will likely focus on the utilization of renewable feedstocks and the implementation of environmentally benign synthetic methods.
Key emerging trends in sustainable synthesis include:
Lignin (B12514952) Valorization: Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a vast, underutilized renewable resource. researchgate.netnih.govrsc.org Research is underway to develop catalytic processes for the depolymerization of lignin into valuable phenolic compounds and other aromatic building blocks. researchgate.netnih.govrsc.org These lignin-derived phenols could serve as a sustainable starting material for the synthesis of "Phenol, p-(1-cyclohexen-1-yl)-".
Bio-based Cyclohexanones: The catalytic conversion of lignin-derived phenolic compounds can also yield cyclohexanones. researchgate.net These bio-based cyclohexanones could be utilized in dehydrogenation reactions to produce the target phenol derivative, offering a fully renewable synthetic pathway. researchgate.netdntb.gov.ua
Solvent-Free or Green Solvent Systems: Future synthetic protocols will aim to minimize the use of hazardous organic solvents. Research into solvent-free reaction conditions or the use of green solvents, such as ionic liquids or supercritical fluids, will be a priority.
Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild reaction conditions. While not yet established for this specific compound, the development of biocatalytic routes for the synthesis of "Phenol, p-(1-cyclohexen-1-yl)-" from renewable precursors is a promising long-term research direction.
Table 2: Comparison of Potential Sustainable Synthesis Strategies
| Strategy | Feedstock | Key Technology | Potential Benefits |
| Lignin Valorization | Lignin (from biomass) | Catalytic depolymerization and upgrading | Utilization of a renewable aromatic resource |
| Bio-based Intermediates | Lignin-derived cyclohexanones | Catalytic dehydrogenation | Fully renewable pathway to the target molecule |
| Green Solvents | Renewable or conventional | Use of ionic liquids, supercritical CO2 | Reduced environmental impact and improved safety |
| Biocatalysis | Renewable substrates | Enzyme-catalyzed reactions | High selectivity, mild conditions, biodegradability |
Exploration of New Derivatives for Specialized Material and Chemical Applications
The unique chemical structure of "Phenol, p-(1-cyclohexen-1-yl)-", combining a reactive phenolic hydroxyl group and an unsaturated cyclohexenyl moiety, makes it an attractive building block for the synthesis of novel derivatives with specialized properties.
Future research is expected to explore the following areas:
Functional Polymers: The vinyl group in the cyclohexenyl ring can be utilized for polymerization reactions, leading to the formation of novel polymers with unique thermal and mechanical properties. A related compound, 2-(cyclohex-2-en-1-yl)aniline, has been used to synthesize a new polyaniline derivative with interesting optical and sensing properties. rsc.org This suggests that polymers derived from "Phenol, p-(1-cyclohexen-1-yl)-" could find applications in areas such as high-performance coatings, adhesives, and electronic materials.
Epoxy Resins and Composites: The phenolic hydroxyl group can be reacted with epichlorohydrin (B41342) to produce epoxy resins. The incorporation of the cyclohexenyl group could impart enhanced toughness, flexibility, and a higher glass transition temperature to the resulting materials compared to conventional bisphenol A-based epoxies.
Antioxidants and Stabilizers: Phenolic compounds are well-known for their antioxidant properties. The specific structure of "Phenol, p-(1-cyclohexen-1-yl)-" may lead to derivatives with enhanced antioxidant activity or improved compatibility in various polymer matrices, making them suitable for use as stabilizers.
Fine Chemicals and Pharmaceutical Intermediates: The reactive sites on both the aromatic ring and the cyclohexenyl group offer opportunities for further chemical modifications, leading to the synthesis of a wide range of fine chemicals and potential pharmaceutical intermediates.
The exploration of these new derivatives will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science to fully realize the potential of "Phenol, p-(1-cyclohexen-1-yl)-" as a versatile chemical building block.
Q & A
Q. What are the established synthetic routes for Phenol, p-(1-cyclohexen-1-yl)-, and what characterization techniques are critical for confirming its structure?
Methodological Answer: The synthesis of Phenol, p-(1-cyclohexen-1-yl)- typically involves Friedel-Crafts alkylation or Diels-Alder reactions , where a cyclohexenyl group is introduced to the phenolic ring. For example, analogous compounds like Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4) and Piperidine, 1-(1-cyclohexen-1-yl)- (CAS 2981-10-4) are synthesized via nucleophilic substitution or cyclization reactions . Post-synthesis, NMR spectroscopy (¹H and ¹³C) is essential to confirm substituent positions and ring conformation. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns, as demonstrated in EPA/NIH spectral data for similar cyclohexenyl-substituted compounds (e.g., 2-Propanone, 1-(1-cyclohexen-1-yl)-, CAS 768-50-3) .
Q. How can researchers distinguish Phenol, p-(1-cyclohexen-1-yl)- from structurally similar phenolic compounds using spectroscopic methods?
Methodological Answer: Key distinctions arise from mass spectral fragmentation patterns and NMR chemical shifts . For instance, the cyclohexenyl group in Phenol, p-(1-cyclohexen-1-yl)- produces a characteristic fragment ion at m/z 138 (C₉H₁₄O⁺) in MS, differing from alkyl-substituted phenols like p-(1-methyloctyl)phenol (CAS 17404-66-9) . In ¹H NMR, the cyclohexenyl protons exhibit deshielded resonances (δ 5.5–6.0 ppm for olefinic protons) and coupling patterns distinct from aliphatic chains. Comparative spectral libraries (e.g., EPA/NIH Data Base) should be used to resolve ambiguities .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in thermodynamic or spectral data for Phenol, p-(1-cyclohexen-1-yl)- across different studies?
Methodological Answer: Contradictions often arise from impurities, isomerization, or instrumental variability. To address this:
- Cross-validate data using orthogonal techniques (e.g., GC-MS combined with FTIR ).
- Reference standardized databases like the EPA/NIH Mass Spectral Data Base , which provides peer-reviewed fragmentation patterns for structurally related compounds (e.g., Pyrrolidine, 1-(1-cyclohexen-1-yl)-, CAS 1125-99-1) .
- Perform control experiments under inert atmospheres to exclude oxidation artifacts, as cyclohexenyl groups are prone to ring-opening reactions .
Q. How does the introduction of the cyclohexenyl group affect the electronic properties and reactivity of the phenolic ring compared to unsubstituted phenol?
Methodological Answer: The cyclohexenyl group acts as an electron-donating substituent via hyperconjugation, increasing the phenolic ring's electron density. This enhances nucleophilic aromatic substitution reactivity at the para position. Comparative studies on similar compounds (e.g., 4-(1-ethyl-1-methylhexyl)phenol, CAS 52427-13-1) show reduced acidity (higher pKa) due to steric hindrance and resonance stabilization . Computational modeling (DFT) and Hammett substituent constants (σ⁺) can quantify these electronic effects .
Q. What methodologies are recommended for studying the environmental stability and degradation pathways of Phenol, p-(1-cyclohexen-1-yl)- under oxidative conditions?
Methodological Answer:
- Photocatalytic oxidation assays can simulate environmental degradation. For example, studies on phenol derivatives (e.g., 5-(6-Methoxynaphthalen-2-yl)-1-aryl-1-(4-(trifluoromethyl)phenylamino)phenol) use TiO₂ catalysts under UV light to track byproducts via LC-MS/MS .
- Accelerated aging tests (e.g., 70°C, 75% humidity) combined with GC-MS identify volatile degradation products.
- Monitor radical intermediates using EPR spectroscopy , as cyclohexenyl groups may undergo ring-opening via hydroxyl radical attack .
Data Analysis and Validation
Q. How should researchers address discrepancies in mass spectral data for Phenol, p-(1-cyclohexen-1-yl)- when using different ionization techniques?
Methodological Answer: Discrepancies arise from ionization efficiency differences (e.g., EI vs. ESI ). For example, EPA/NIH data for 1H-Azepine,1-(1-cyclohexen-1-yl)hexahydro- (CAS 23430-63-9) shows variable fragment intensities under EI vs. CI . Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
